

Measuring Octanoate Uptake in Cultured Astrocytes: Application Notes and Protocols

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Compound of Interest

Compound Name: Octanoate

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These application notes provide detailed protocols and supporting data for measuring the uptake and subsequent metabolic fate of **octanoate** in cultured astrocytes. The following sections offer step-by-step methodologies for radiolabeled and fluorescent uptake assays, as well as analysis of metabolic responses using Seahorse technology.

Introduction

Astrocytes play a crucial role in brain energy metabolism and are known to utilize fatty acids as an energy source. **Octanoate**, a medium-chain fatty acid, can cross the blood-brain barrier and is readily metabolized by astrocytes.^{[1][2]} Understanding the mechanisms and kinetics of **octanoate** uptake is vital for research into neurological disorders, metabolic coupling between astrocytes and neurons, and the development of therapeutic strategies targeting brain metabolism.^{[2][3]} This document outlines established methods to quantify **octanoate** uptake and its metabolic effects in vitro.

Data Presentation

The following tables summarize quantitative data on **octanoate** uptake and metabolism in astrocytes, compiled from various studies.

Table 1: Kinetics of Radiolabeled **Octanoate** Uptake in Astrocytes

Cell Type	Tracer	K _m	V _{max}	Experimental Conditions	Reference
Cultured Mouse Astrocytes	[U- ¹³ C]C8	50 μM	58.8 nmol/min/mg protein	Measurement of glutamate uptake as a proxy for related metabolic activity.	[4]
Astrocytoma Cells	[1- ¹⁴ C]octanoate	Not specified	Time-dependent increase up to 60 min	pH dependence observed (increased uptake at lower pH).	[5]

Table 2: Effects of **Octanoate** on Astrocyte Metabolism

Cell Type	Treatment	Metabolic Effect	Quantitative Change	Reference
Human iPSC-derived Astrocytes	300 μM Octanoic Acid	Increased Ketogenesis	2.17-fold increase	[6][7]
Human iPSC-derived Astrocytes	300 μM Decanoic Acid	Increased Lactate Formation	49.6% increase	[6][7]
Cultured Astrocytes	Octanoic Acid (C8)	Increased ATP-linked Respiration	Not specified	[8]
Cultured Astrocytes	Decanoic Acid (C10)	Increased Mitochondrial Proton Leak	Not specified	[8]

Experimental Protocols

Protocol 1: Radiolabeled Octanoate Uptake Assay

This protocol describes the measurement of **octanoate** uptake using radiolabeled [1-¹⁴C]**octanoate**.

Materials:

- Primary astrocyte cultures or astrocytoma cell lines
- [1-¹⁴C]**octanoate**
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Scintillation fluid
- Scintillation counter
- Multi-well culture plates (e.g., 24-well)
- Ice-cold Phosphate-Buffered Saline (PBS)
- 0.1 M NaOH

Procedure:

- Cell Culture: Plate astrocytes in 24-well plates and culture until they reach confluence.^[9]
- Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., HBSS) and warm to 37°C.
- Initiation of Uptake:
 - Aspirate the culture medium from the wells.
 - Wash the cells twice with warm uptake buffer.

- Add the uptake buffer containing [$1\text{-}^{14}\text{C}$]**octanoate** (final concentration typically in the μM range) to each well to start the uptake.
- Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.[\[5\]](#)
- Termination of Uptake:
 - To stop the uptake, rapidly aspirate the radioactive uptake buffer.
 - Wash the cells three times with ice-cold PBS to remove extracellular tracer.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
 - Transfer the lysate to a scintillation vial.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity using a scintillation counter.
- Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- Data Analysis: Express the uptake as nmol or pmol of **octanoate** per mg of protein.

Protocol 2: Fluorescent Fatty Acid Analog Uptake Assay

This protocol utilizes a fluorescently labeled fatty acid analog to measure uptake in real-time.

Materials:

- Primary astrocyte cultures
- Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)
- Fatty Acid Uptake Assay Kit (e.g., from Dojindo or Sigma-Aldrich)[\[10\]](#)[\[11\]](#)

- Serum-free culture medium
- Quenching solution (if provided in the kit)
- Fluorescence plate reader or fluorescence microscope
- Black, clear-bottom 96-well plates

Procedure:

- Cell Plating: Seed astrocytes in a black, clear-bottom 96-well plate at a density of 50,000 to 80,000 cells per well and allow them to adhere.[\[11\]](#)
- Serum Starvation: Before the assay, replace the growth medium with serum-free medium and incubate for 15-60 minutes at 37°C.[\[10\]](#)[\[11\]](#)
- Preparation of Working Solution: Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.
- Uptake Measurement:
 - Remove the serum-free medium from the wells.
 - Add the fluorescent fatty acid working solution to each well.
 - Immediately begin measuring the fluorescence intensity using a plate reader (e.g., $\lambda_{ex} = 485 \text{ nm}$ / $\lambda_{em} = 515 \text{ nm}$) at regular intervals (e.g., every 20 seconds for 30-60 minutes).[\[11\]](#)
 - Alternatively, for endpoint assays, incubate for a defined period (e.g., 15 minutes) at 37°C.[\[10\]](#)
- Termination and Washing (for endpoint assays):
 - Remove the probe-containing medium.
 - Wash the cells with the provided washing buffer or PBS.[\[10\]](#)

- If using a quenching buffer, add it to the wells to eliminate extracellular fluorescence before reading.[\[12\]](#)
- Data Analysis: Plot the fluorescence intensity over time or compare the endpoint fluorescence values between different experimental conditions. Normalize the data to cell number if necessary.

Protocol 3: Seahorse XF Assay for Metabolic Analysis

This protocol measures the oxygen consumption rate (OCR) to assess the metabolic response of astrocytes to **octanoate**.

Materials:

- Primary astrocyte cultures
- Seahorse XF96 or similar analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with L-glutamine and sodium pyruvate
- **Octanoate** solution
- Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

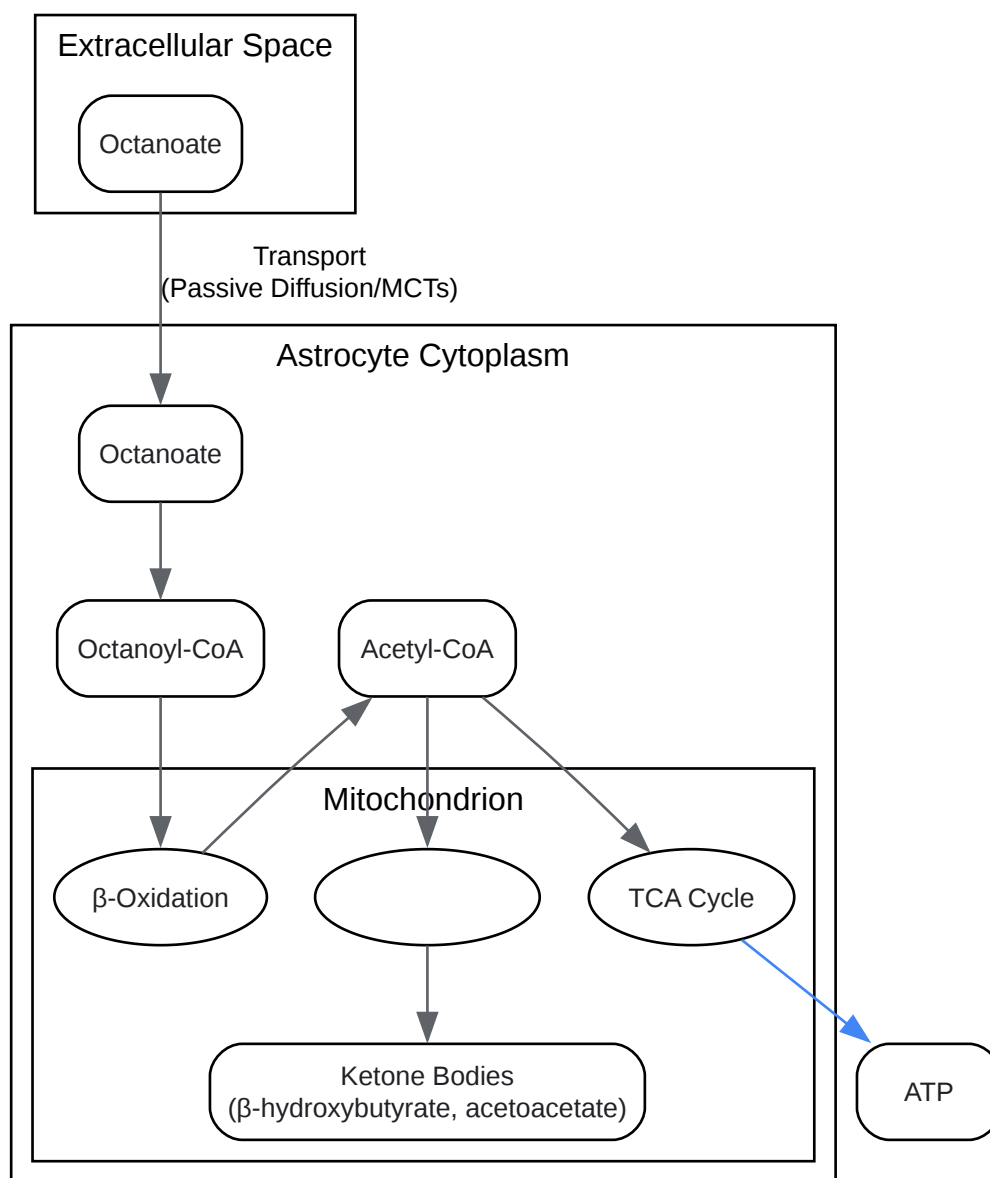
- Cell Seeding: Seed astrocytes into a Seahorse XF Cell Culture Microplate at an optimal density (e.g., ~20,000 cells per well) and allow them to attach overnight.[\[13\]](#)
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[\[13\]](#)[\[14\]](#)
- Assay Medium Exchange:
 - On the day of the assay, remove the culture medium from the cell plate.

- Wash the cells once with pre-warmed Seahorse assay medium.
- Add the final volume of pre-warmed Seahorse assay medium to each well.[\[13\]](#)
- Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes before the assay.
[\[13\]](#)
- Prepare Injection Ports: Load the injection ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test and the **octanoate** solution.
- Seahorse XF Analyzer Run:
 - Calibrate the sensor cartridge in the Seahorse analyzer.
 - Replace the calibrant plate with the cell plate.
 - Start the assay protocol. The instrument will measure baseline OCR, then inject **octanoate** and measure the response, followed by the sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[\[14\]](#)
- Data Analysis: Use the Seahorse Wave software to analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, and maximal respiration in the presence and absence of **octanoate**.[\[15\]](#)

Visualization of Pathways and Workflows

Octanoate Metabolism in Astrocytes

The following diagram illustrates the primary metabolic pathways of **octanoate** in astrocytes, leading to the production of ketone bodies and entry into the TCA cycle.

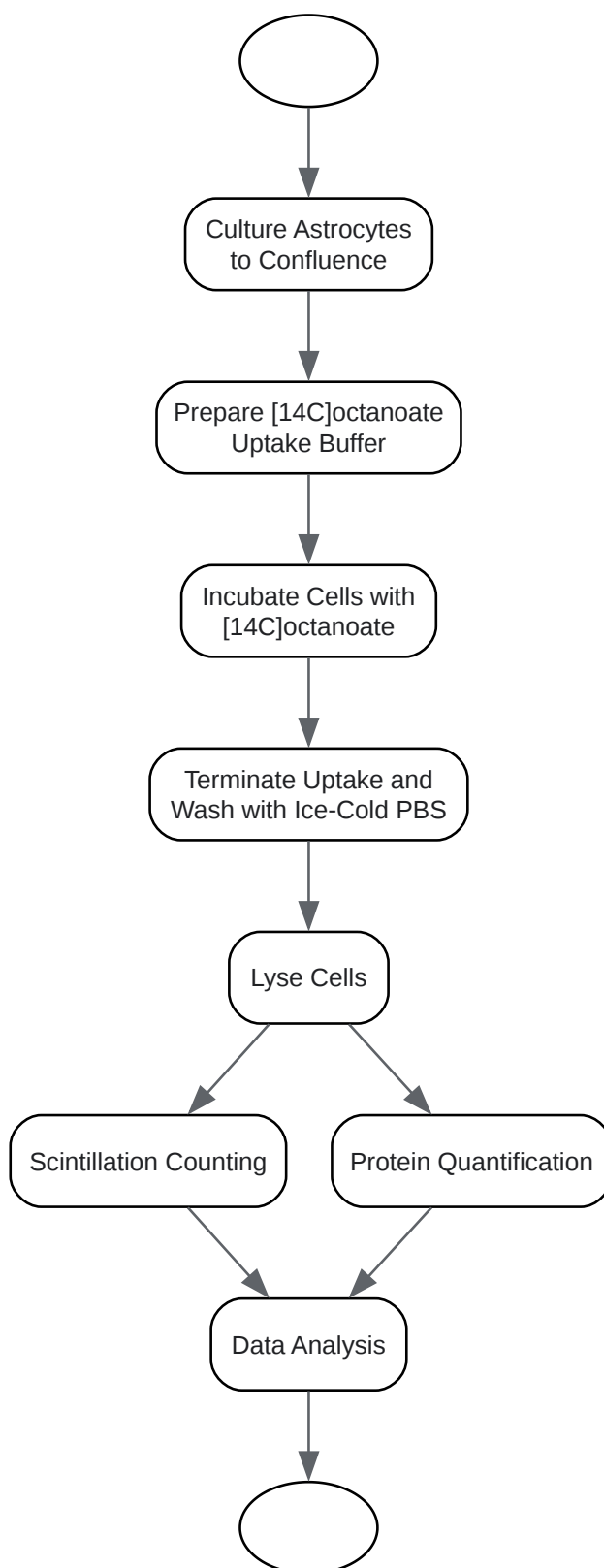


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Caption: Metabolic fate of **octanoate** in astrocytes.

Experimental Workflow for Radiolabeled Octanoate Uptake

This diagram outlines the key steps in the radiolabeled **octanoate** uptake assay.

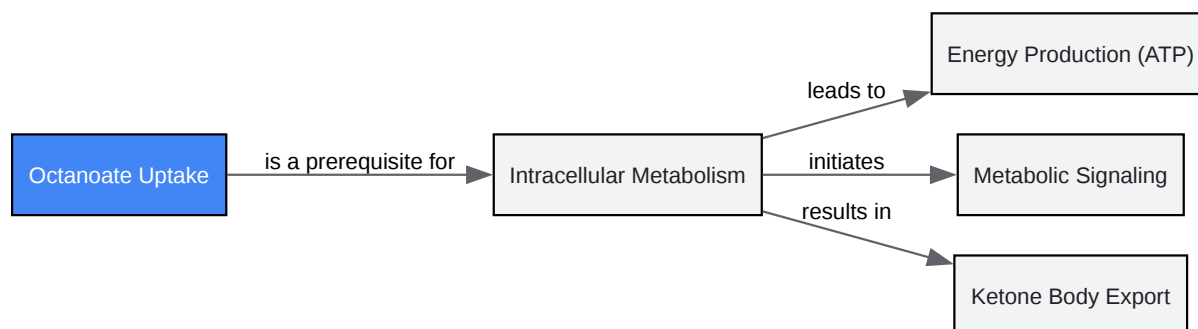


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Caption: Workflow for radiolabeled **octanoate** uptake assay.

Logical Relationship of Octanoate Transport and Metabolism

This diagram shows the logical flow from **octanoate** transport into the astrocyte to its downstream metabolic effects.



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Caption: Logical flow of **octanoate** action in astrocytes.

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